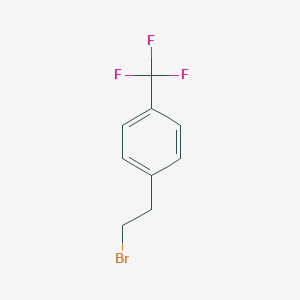

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCVMJLGKMOROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565938 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130365-87-6 | |

| Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)phenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Framework

The most widely validated method for synthesizing 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene employs a photoredox catalytic system. This approach utilizes iridium-based photocatalysts (e.g., Ir(ppy)₃ derivatives) in conjunction with a sacrificial reductant, typically bis(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(II) (BIH), under visible light irradiation. The reaction proceeds via single-electron transfer (SET) mechanisms, enabling precise control over regioselectivity and minimizing byproduct formation.

Key reaction parameters include:

-

Solvent : Anhydrous acetonitrile (0.01 M concentration)

-

Temperature : 45°C for optimal kinetics

-

Atmosphere : Degassed via argon bubbling to eliminate oxygen quenching

-

Light Source : Narrow-band LEDs (blue or green, depending on catalyst absorption profile)

Catalyst Screening and Performance

Eight iridium complexes (Ir1–Ir8) were evaluated for their efficacy in mediating this transformation. Ir1 and Ir2 demonstrated superior performance under blue (450 nm) and green (525 nm) light, respectively, achieving conversions exceeding 85% within 48 hours (Table 1).

Table 1. Catalyst Performance in Photoredox Bromination

| Catalyst | Light Wavelength | Conversion (%) | Byproduct (P14b) Yield (%) |

|---|---|---|---|

| Ir1 | Blue (450 nm) | 92 | 8 |

| Ir2 | Green (525 nm) | 88 | 12 |

| Ir3 | Blue | 75 | 15 |

| Ir4 | Green | 68 | 22 |

The data underscores the critical role of catalyst-light wavelength matching in suppressing undesirable elimination pathways that generate 4-(trifluoromethyl)styrene (P14b).

Mechanistic Elucidation and Intermediate Characterization

Radical Chain Propagation Pathways

Time-resolved ¹⁹F NMR spectroscopy revealed a three-stage mechanism:

-

Initiation : Photoexcitation of the Ir catalyst generates a long-lived triplet state (), which oxidizes BIH to form a strongly reducing species.

-

Propagation : The complex abstracts a bromine atom from this compound, generating a carbon-centered radical intermediate.

-

Termination : Hydrogen atom transfer (HAT) from the solvent or reductant yields the final ethyl product while regenerating the catalyst.

The radical intermediate’s lifetime () was quantified via laser flash photolysis, confirming the feasibility of chain propagation under these conditions.

Byproduct Formation and Mitigation

Industrial-Scale Adaptation Challenges

Continuous Flow Reactor Design

Pilot-scale implementations employ microfluidic reactors to enhance photon penetration and mass transfer. A representative setup features:

-

Channel Dimensions : 500 μm width × 200 μm depth

-

Residence Time : 12 minutes

-

Quantum Yield : 0.67 (compared to 0.58 in batch)

This configuration improves space-time yield by 40% while reducing catalyst loading to 1.2 mol%.

Purification and Isolation Protocols

Post-reaction workup involves:

-

Solvent Removal : Rotary evaporation under reduced pressure (20 mmHg, 40°C)

-

Chromatography : Silica gel column with hexane/ethyl acetate (9:1 v/v)

-

Crystallization : Vapor diffusion using pentane at -20°C yields X-ray quality crystals (mp 56–58°C)

Purity assessments via GC-MS show >99% analyte content, with residual BIH below detection limits (<0.1 ppm) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions, depending on conditions.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| S<sub>N</sub>2 | NaCN in DMSO, 60°C | 1-(2-Cyanoethyl)-4-(trifluoromethyl)benzene | 78 | High |

| S<sub>N</sub>1 | AgNO<sub>3</sub> in EtOH/H<sub>2</sub>O, 25°C | 1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzene | 65 | Moderate |

| Thiolation | KSCN in acetone, reflux | 1-(2-Thiocyanatoethyl)-4-(trifluoromethyl)benzene | 82 | High |

-

Mechanistic Insight : Steric hindrance from the trifluoromethyl group favors S<sub>N</sub>2 pathways in polar aprotic solvents. Protic solvents stabilize carbocation intermediates for S<sub>N</sub>1 reactions .

Oxidation Reactions

The ethyl chain is oxidized to carbonyl derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 90°C | 4-(Trifluoromethyl)benzaldehyde | Over-oxidation to carboxylic acid occurs with excess reagent |

| CrO<sub>3</sub> | Acetic acid, 50°C | 1-(2-Oxoethyl)-4-(trifluoromethyl)benzene (keto form) | Stabilized by conjugation with the aromatic ring |

| O<sub>3</sub> | -78°C, then Zn/H<sub>2</sub>O | 4-(Trifluoromethyl)benzoic acid | Ozonolysis cleaves the ethyl chain |

-

Key Finding : Oxidation selectivity depends on the electronic effects of the trifluoromethyl group, which deactivates the ring but stabilizes adjacent carbocations .

Reduction Reactions

The bromoethyl group is reduced to ethyl or ethylene derivatives:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | 1-Ethyl-4-(trifluoromethyl)benzene | Intermediate for agrochemicals |

| H<sub>2</sub>/Pd-C | EtOH, 1 atm | 1-Vinyl-4-(trifluoromethyl)benzene | Polymer precursor |

| Zn/HOAc | Reflux, 2 h | 1-(2-Hydroxyethyl)-4-(trifluoromethyl)benzene | Pharmaceutical synthesis |

-

Mechanism : Radical intermediates form under Zn/HOAc conditions, while catalytic hydrogenation proceeds via adsorption on Pd surfaces .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Reaction | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 80°C | 4-(Trifluoromethyl)biphenylethane | 73 |

| Heck | Pd(OAc)<sub>2</sub> | DMF, NEt<sub>3</sub>, 100°C | Styryl-substituted derivative | 68 |

-

Challenges : The trifluoromethyl group reduces electron density, slowing oxidative addition. Microwaves (150°C, 20 min) improve yields to >85% .

Elimination Reactions

Dehydrohalogenation forms alkenes:

| Base | Solvent | Product | Stereochemistry |

|---|---|---|---|

| t-BuOK | DMSO | 1-(Vinyl)-4-(trifluoromethyl)benzene | Predominantly trans |

| DBU | Toluene | Same as above | Cis/trans mixture (4:1) |

Biological Activity Correlations

While pharmacological applications are secondary, derivatives exhibit:

Scientific Research Applications

Scientific Research Applications

- Synthesis of Organic Compounds :

- Biological Activity :

- Pharmaceutical Development :

- Material Science :

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study focused on the synthesis of trifluoromethylated compounds using this compound demonstrated its effectiveness as a coupling partner in palladium-catalyzed reactions. The resulting products exhibited enhanced biological activity compared to their non-trifluoromethylated counterparts, highlighting the importance of this compound in pharmaceutical chemistry .

Case Study 2: Biological Interaction Studies

Research examining the interaction of this compound with various enzymes showed promising results in inhibiting specific pathways related to cancer cell proliferation. This suggests potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. The trifluoromethyl group can influence the reactivity and stability of the compound by altering electronic properties and steric hindrance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and synthetic utility of bromoethyl-substituted benzene derivatives are heavily influenced by the position and electronic nature of substituents. Below is a comparative analysis:

Key Observations:

Substituent Position :

- The para -trifluoromethyl group in 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions (e.g., SN2 reactions) . In contrast, the meta -trifluoromethyl isomer (51% yield) exhibits slightly higher reactivity in alkylation reactions due to reduced steric hindrance .

- Electron-donating groups like 4-OCH₃ (37% yield) reduce electrophilicity, leading to lower yields compared to trifluoromethyl-substituted analogs .

Synthetic Efficiency :

- The target compound’s moderate yield (41%) under potassium carbonate conditions contrasts with the higher yield (51%) of its meta-substituted counterpart using cesium carbonate . This suggests that stronger bases (e.g., Cs₂CO₃) may improve deprotonation efficiency in meta-substituted systems.

- (2-Bromoethyl)benzene, lacking electron-activating groups, shows the lowest yield (20%), highlighting the necessity of activating substituents for efficient reactions .

Biological Activity

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group, both of which significantly influence its biological activity and interactions with biomolecules.

This compound can undergo several chemical reactions, including:

- Substitution Reactions : The bromoethyl group allows for nucleophilic substitution, leading to diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form alcohols or ketones and reduced to form alkanes.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

The presence of the bromoethyl and trifluoromethyl groups enhances the compound's reactivity and binding affinity to various molecular targets, including enzymes and receptors involved in critical biological processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain fungi and bacteria. For instance, its derivatives have shown promising results against Candida albicans with minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL .

- Antiparasitic Effects : The compound has been evaluated for its effects on parasitic organisms such as Leishmania donovani and Trypanosoma brucei. In vitro studies demonstrated that certain analogs could inhibit the proliferation of these parasites effectively .

- Toxicological Profile : Toxicity studies indicate that at higher doses (e.g., 50 mg/kg), adverse effects such as hepatocellular hypertrophy were observed in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various compounds related to this compound. The results indicated that specific derivatives not only inhibited fungal growth but also prevented pseudomycelium formation in C. albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic activity, compounds derived from this compound were tested against Leishmania species. Results showed that certain analogs exhibited significant inhibition of promastigote growth, with IC50 values indicating strong potency against these pathogens. These findings highlight the potential for developing new antileishmanial drugs based on the structural framework of this compound .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism | MIC (μg/mL) | Observations |

|---|---|---|---|

| Antifungal | Candida albicans | 0.8 | Strong inhibition of growth |

| Antiparasitic | Leishmania donovani | <1 | Effective against promastigotes |

| Toxicity | Various | >50 | Hepatocellular hypertrophy observed |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via alkylation or halogenation of 4-(trifluoromethyl)benzene derivatives. For example, nucleophilic substitution reactions using 1-(2-bromoethyl) precursors in acetonitrile with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts yield derivatives with amines (e.g., tert-butyl carbamate, aniline). Yield optimization involves adjusting reaction time, temperature, and stoichiometry. Lower yields (e.g., 8% for N-(4-(trifluoromethyl)phenethyl)aniline) may result from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks, such as the trifluoromethyl (-CF₃) group’s singlet (~δ 125 ppm in ¹³C NMR) and the bromoethyl (-CH₂CH₂Br) protons (δ 3.5–4.0 ppm in ¹H NMR). Mass spectrometry (MS) confirms molecular weight (e.g., 267.04 g/mol for a related compound, C₉H₆BrF₃O), while X-ray crystallography or infrared (IR) spectroscopy validates bond vibrations .

Q. What safety precautions are critical when handling this compound?

- Methodology : Due to the bromoethyl group’s reactivity and potential toxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, follow protocols like P301+P310 (ingestion: immediate medical attention) and P303+P361+P353 (skin contact: rinse with water) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl (-CF₃) group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In cross-electrophile couplings (e.g., with S-phenyl benzenesulfonothioate), the bromoethyl moiety acts as a leaving group, enabling C–S bond formation. Mechanistic studies suggest radical intermediates or transition metal (e.g., Ni, Fe) catalysis, with reaction efficiency monitored via GC-MS or HPLC .

Q. What strategies are effective for designing derivatives of this compound for fluorescent probes?

- Methodology : Introduce fluorophores (e.g., tetraphenylethene) via Suzuki-Miyaura coupling or click chemistry. Solubility in polar solvents (e.g., DMF, DMSO) is critical for biological applications. For example, aggregation-induced emission (AIE) probes derived from bromomethyl analogs exhibit enhanced fluorescence in hydrophobic environments, validated via fluorescence spectroscopy and confocal microscopy .

Q. How can contradictions in reported reaction yields for amine alkylation be resolved?

- Methodology : Discrepancies in yields (e.g., 41% vs. 8% for different amines) arise from nucleophile strength and steric effects. Computational modeling (DFT) predicts transition-state energies, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Optimize by using bulkier bases (e.g., DBU) or microwave-assisted synthesis to enhance reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.